Lipophilicity Tiering: XLogP3-AA Comparison of (2-Methylbut-3-yn-1-yl)cyclobutane vs. Des-Methyl and Cyclohexane Analogs
Computed XLogP3-AA values from PubChem establish a clear lipophilicity gradient across three structurally related alkynylcycloalkanes. (2-Methylbut-3-yn-1-yl)cyclobutane (XLogP3-AA = 3.3) [1] is approximately 0.3 logP units more lipophilic than its des-methyl analog (but-3-yn-1-yl)cyclobutane (XLogP3-AA = 3.0) [2], and approximately 1.1 logP units less lipophilic than the corresponding cyclohexane derivative (XLogP3-AA = 4.4) . This ranking (cyclohexane > cyclobutane-methyl > cyclobutane-des-methyl) demonstrates that both the ring size and the methyl branch independently modulate lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | Des-methyl analog (but-3-yn-1-yl)cyclobutane: XLogP3-AA = 3.0; Cyclohexane analog (2-methylbut-3-yn-1-yl)cyclohexane: XLogP3-AA = 4.4 |
| Quantified Difference | ΔXLogP3-AA = +0.3 vs. des-methyl analog; ΔXLogP3-AA = −1.1 vs. cyclohexane analog |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2021.10.14 (target) and 2024.11.20 (comparator) |
Why This Matters
The 0.3 logP increment relative to the des-methyl analog translates to an approximately twofold increase in partition coefficient, which can significantly shift retention time in reverse-phase chromatography, oral absorption prediction, and blood–brain barrier permeability estimates – factors that directly influence procurement decisions in medicinal chemistry campaigns.
- [1] PubChem CID 167719771 – Computed Properties: XLogP3-AA = 3.3. https://pubchem.ncbi.nlm.nih.gov/compound/167719771#section=Computed-Descriptors (accessed 2026-05-10). View Source
- [2] PubChem CID 54132691 – Computed Properties: XLogP3-AA = 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/But-3-yn-1-yl_cyclobutane#section=Computed-Descriptors (accessed 2026-05-10). View Source
